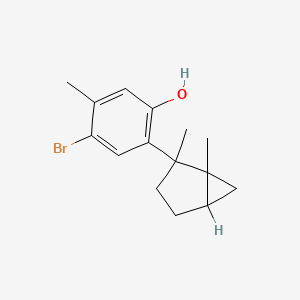

Laurinterol

Description

This compound has been reported in Aplysia kurodai, Brassica napus, and other organisms with data available.

an antimicrobial agent isolated from the marine alga Laurencia okamurai

Structure

3D Structure

Properties

CAS No. |

10539-87-4 |

|---|---|

Molecular Formula |

C15H19BrO |

Molecular Weight |

295.21 g/mol |

IUPAC Name |

4-bromo-2-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenol |

InChI |

InChI=1S/C15H19BrO/c1-9-6-13(17)11(7-12(9)16)14(2)5-4-10-8-15(10,14)3/h6-7,10,17H,4-5,8H2,1-3H3/t10-,14+,15+/m1/s1 |

InChI Key |

UGGAHNIITODSKB-ONERCXAPSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C2(CCC3C2(C3)C)C)O |

Appearance |

Solid powder |

Other CAS No. |

10539-87-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Laurinterol; NSC 248546; NSC-248546; NSC248546; |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Laurinterol from Laurencia Species: A Technical Guide

Abstract

Laurinterol, a halogenated sesquiterpene primarily isolated from marine red algae of the genus Laurencia, has garnered significant attention within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and multifaceted bioactivities of this compound. Detailed experimental protocols for its extraction, purification, and characterization are presented, alongside a summary of its quantitative biological data. Furthermore, this document elucidates the current understanding of this compound's mechanism of action, including its role in inducing apoptosis and inhibiting Na+/K+-ATPase, visualized through signaling pathway and experimental workflow diagrams. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of marine natural products for therapeutic and biotechnological applications.

Introduction

The marine environment is a vast and largely untapped reservoir of novel chemical entities with significant potential for drug discovery. Among the myriad of marine organisms, the red algae of the genus Laurencia are prolific producers of structurally unique and biologically active secondary metabolites, particularly halogenated terpenoids. One of the most prominent compounds isolated from these algae is this compound, a brominated sesquiterpene first identified in Laurencia intermedia. This compound has since been isolated from several other Laurencia species, including Laurencia johnstonii and Laurencia okamurai.[1]

This compound has demonstrated a broad spectrum of biological effects, including antibacterial, antimycobacterial, cytotoxic, antifouling, and insecticidal properties.[2][3][4] Its potent bioactivities, coupled with its relative abundance in certain Laurencia species, make this compound an attractive candidate for further investigation and development in various fields, from medicine to marine biotechnology. This guide aims to consolidate the key technical information surrounding the discovery and study of this compound, providing a valuable resource for the scientific community.

Physicochemical Properties of this compound

This compound is characterized by a unique bicyclic sesquiterpene skeleton with a bromine atom and a hydroxyl group attached to an aromatic ring.

| Property | Value |

| Molecular Formula | C₁₅H₁₉BrO |

| Molecular Weight | 295.21 g/mol |

| IUPAC Name | 4-bromo-2-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenol |

| CAS Number | 10539-87-4 |

Biological Activities of this compound: Quantitative Data

This compound exhibits a range of biological activities, with quantitative data available for its cytotoxic, antimycobacterial, antibacterial, and antifouling effects. The following tables summarize the key findings from various studies.

Table 3.1: Cytotoxic Activity of this compound

| Cell Line | Assay | IC₅₀ (µg/mL) | Reference |

| Vero (normal kidney cells) | WST-1 | 15.68 | [2] |

| MCF-7 (breast cancer) | WST-1 | 16.07 | [2] |

| Murine Macrophages | Not Specified | CC₅₀: 23.7 | [4][5] |

Table 3.2: Antimycobacterial Activity of this compound

| Mycobacterium Strain | MIC (µg/mL) | Reference |

| M. tuberculosis (8 out of 9 strains) | ≤ 100 | [5] |

| M. tuberculosis CIPTIR-F296 | 25 | [4][6] |

| M. abscessus (3 strains) | 6.2 | [4] |

| M. fortuitum | 25 | [4] |

| M. intracellulare (2 strains) | 12.5 - 25 | [4] |

Table 3.3: Antibacterial Activity of this compound Against Biofilm-Forming Marine Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| Bacillus altitudinis | < 3.9 | [1] |

| Bacillus pumilus | < 3.9 | [1] |

| Bacillus subtilis | < 3.9 | [1] |

| Bacillus cereus | < 3.9 | [1] |

Table 3.4: Antifouling Activity of this compound Against Amphibalanus amphitrite Larvae

| Activity | EC₅₀ (µg/mL) | LC₅₀ (µg/mL) | Reference |

| Settlement Inhibition | 0.65 | 5.8 | [1] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, structural elucidation, and biological evaluation of this compound as cited in the literature.

Extraction and Isolation of this compound from Laurencia johnstonii

The following protocol is a composite based on methodologies described in the literature.[7]

-

Collection and Preparation of Algal Material: Fresh specimens of Laurencia johnstonii are collected and thoroughly cleaned of epiphytes and debris. The material is then air-dried or freeze-dried and ground into a fine powder.

-

Solvent Extraction: The powdered algal material is extracted with ethanol at room temperature with gentle agitation for several days. The solvent is replaced multiple times to ensure exhaustive extraction. The ethanol extracts are then combined.

-

Crude Extract Preparation: The combined ethanol extract is filtered (e.g., using Whatman No. 4 filter paper) and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification:

-

Size-Exclusion Chromatography: The crude extract is subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with 100% methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Silica Gel Chromatography: Fractions enriched with this compound are further purified by open column chromatography on silica gel. A stepwise gradient of n-hexane and ethyl acetate is used for elution. Pure this compound is typically eluted with 100% n-hexane.

-

Structural Elucidation

The definitive structure of this compound is determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., Bruker AVANCE 500 MHz). Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are referenced to the residual solvent signal.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.

Cytotoxicity Assay (WST-1 Assay)

The following is a generalized protocol for assessing the cytotoxic effects of this compound on cell lines.[2]

-

Cell Seeding: Cells (e.g., MCF-7 or Vero) are seeded into 96-well microplates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells receive the vehicle (DMSO) or a standard cytotoxic drug (e.g., paclitaxel, cisplatin). The cells are incubated with the compound for a specified period (e.g., 24 hours).

-

Cell Viability Measurement: After incubation, a cell proliferation reagent such as WST-1 is added to each well. The cells are incubated for a further period (e.g., 90 minutes) to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

Data Analysis: The absorbance is measured at 450 nm using a microplate reader. The concentration of this compound that inhibits 50% of cell growth (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound's biological effects are attributed to its interaction with specific cellular targets and signaling pathways. The primary mechanisms of action identified to date are the induction of apoptosis and the inhibition of Na+/K+-ATPase.

Induction of Apoptosis

This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells.[3][8] In melanoma cells, this process has been linked to a p53-dependent pathway.[3] Upregulation of the tumor suppressor protein p53 can lead to cell cycle arrest and the activation of the intrinsic apoptosis signaling cascade.

Inhibition of Na+/K+-ATPase

A key molecular target of this compound is the Na+/K+-ATPase, a transmembrane protein crucial for maintaining cellular ion homeostasis.[5][7] Inhibition of this pump by this compound leads to an increase in intracellular sodium concentration, which can trigger a cascade of events including the production of reactive oxygen species (ROS), DNA damage, and ultimately, apoptosis.[7]

Experimental Workflow

The process from the collection of Laurencia to the identification and biological testing of this compound follows a systematic workflow.

Conclusion

This compound, a prominent sesquiterpene from Laurencia species, stands out as a marine natural product with significant therapeutic and biotechnological potential. Its diverse biological activities, including potent cytotoxic and antimycobacterial effects, underscore its importance as a lead compound for drug development. The elucidation of its mechanisms of action, particularly the induction of apoptosis via p53-dependent pathways and inhibition of the Na+/K+-ATPase pump, provides a solid foundation for further preclinical and clinical investigations. This technical guide has summarized the key data and methodologies related to this compound, offering a valuable resource to spur continued research into this promising marine-derived compound. Future studies should focus on optimizing its therapeutic index, exploring its full range of biological activities, and developing sustainable methods for its production.

References

- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 2. Antitumoral Effect of this compound on 3D Culture of Breast Cancer Explants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Laurencia okamurai extract containing this compound induces apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antimycobacterial Activity of this compound and Aplysin from Laurencia johnstonii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Laurinterol from Red Algae: Natural Sources, Extraction, and Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of laurinterol, a bioactive sesquiterpene, with a specific focus on its natural sources within red algae. This compound has garnered significant scientific interest due to its wide range of biological activities, including antibacterial, cytotoxic, antifouling, and insecticidal properties. This document details the primary algal sources, quantitative data on this compound content, comprehensive experimental protocols for its extraction and isolation, and visual representations of key processes.

Natural Sources of this compound

This compound is a halogenated sesquiterpenoid predominantly found in marine red algae of the genus Laurencia (Family: Rhodomelaceae).[1][2] This genus is globally distributed in temperate and tropical coastal regions and is recognized as one of the most prolific sources of structurally diverse and biologically active secondary metabolites.[1][3][4]

Several species within the Laurencia complex have been identified as significant producers of this compound. The presence and concentration of this compound can, however, vary depending on the species, geographical location, and environmental conditions.

Key red algae species reported as natural sources of this compound include:

Among these, Laurencia johnstonii, particularly from the Pacific coast of Baja California, has been noted for containing high concentrations of this compound, where it is considered the major metabolite.[5][6][10]

Quantitative Analysis of this compound Content

The yield of this compound can vary significantly among different species and even within the same species from different geographical locations. Quantitative data is crucial for identifying potent sources for natural product discovery and development.

| Red Algae Species | Geographic Origin (if specified) | Reported this compound Content/Yield | Reference |

| Laurencia johnstonii | Baja California, Mexico | Major metabolite, estimated at 70% of the total crude extract. | [6] |

| Laurencia johnstonii | Baja California, Mexico | Higher concentrations compared to related species from the same region. | [5][10] |

| Laurencia nidifica | Okinawa, Japan | Sufficient for isolation as a key metabolite. | [8] |

| Laurencia obtusa | Tinos Island, Aegean Sea | Isolated as one of several sesquiterpenes. | [1] |

| Laurencia microcladia | Tinos Island, Aegean Sea | Isolated as one of several sesquiterpenes. | [1] |

Experimental Protocols

The following sections outline the detailed methodologies for the extraction, isolation, and identification of this compound from red algae, based on common practices cited in the literature.

The initial step involves the extraction of crude secondary metabolites from the algal biomass. Solvent extraction is the most common method.

-

Collection and Preparation: Fresh algal material (e.g., Laurencia johnstonii) is collected and cleaned of epiphytes and debris. The biomass is then typically air-dried or freeze-dried to remove water content, which improves extraction efficiency. The dried material is ground into a fine powder.

-

Solvent Extraction: The powdered algae are macerated in an organic solvent system. Common systems include 100% ethanol or a mixture of dichloromethane and methanol (CH₂Cl₂/MeOH).[1][5] The mixture is steeped for an extended period (e.g., 24-48 hours) at room temperature, often with agitation.

-

Filtration and Concentration: The solvent mixture is filtered to remove the solid algal residue. The resulting filtrate, containing the dissolved metabolites, is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Bioassay-guided fractionation is often employed to isolate this compound from the crude extract.[10] This involves a series of chromatographic steps.

-

Initial Fractionation (e.g., Column Chromatography): The crude extract is subjected to column chromatography over a stationary phase like silica gel.

-

Elution Gradient: A solvent gradient of increasing polarity (e.g., starting with n-hexane and gradually introducing ethyl acetate) is used to elute fractions from the column.

-

Fraction Analysis: Each collected fraction is analyzed using Thin Layer Chromatography (TLC) to identify those containing the compound of interest (this compound). Fractions with similar TLC profiles are pooled.

-

Further Purification (e.g., HPLC): The this compound-rich fractions are further purified using High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column, to achieve high purity (>97%).[5]

The definitive identification of the isolated compound as this compound is accomplished through spectroscopic analysis.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure. The resulting spectral data are compared with previously reported values in the literature to confirm the identity of this compound.[5]

-

Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition of the compound.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental and logical processes related to this compound research.

References

- 1. researchgate.net [researchgate.net]

- 2. Laurencia - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. New Insights on the Terpenome of the Red Seaweed Laurencia dendroidea (Florideophyceae, Rhodophyta) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 6. Antimycobacterial Activity of this compound and Aplysin from Laurencia johnstonii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimycobacterial Activity of this compound and Aplysin from Laurencia johnstonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C15H19BrO | CID 11471955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Laurinterol Biosynthesis Pathway in Marine Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laurinterol, a brominated laurane-type sesquiterpenoid primarily isolated from marine red algae of the genus Laurencia, has garnered significant attention for its diverse and potent biological activities, including antibacterial, antifungal, and anticancer properties. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the key enzymatic steps from the universal precursor farnesyl diphosphate (FPP) to the final complex structure. It includes proposed reaction mechanisms, detailed experimental protocols for key enzyme assays, and a summary of the available quantitative data. This document is intended to serve as a valuable resource for researchers in marine natural products, enzymology, and drug discovery.

Introduction

Marine red algae of the genus Laurencia are prolific producers of a vast array of halogenated secondary metabolites, with sesquiterpenoids being a prominent class. Among these, this compound stands out due to its unique chemical structure and significant bioactivities. The biosynthesis of such complex natural products involves a series of coordinated enzymatic reactions, starting from basic building blocks of isoprenoid metabolism. This guide elucidates the proposed biosynthetic pathway of this compound, focusing on the key enzymatic players: terpene synthases and vanadium-dependent haloperoxidases.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed in three main stages:

-

Formation of the Sesquiterpene Scaffold: The pathway initiates with the universal C15 isoprenoid precursor, farnesyl diphosphate (FPP), which is cyclized by a specific terpene synthase (TS) to form the characteristic laurane or a related cationic intermediate.

-

Enzymatic Bromination: A vanadium-dependent bromoperoxidase (V-BPO) then catalyzes the regioselective bromination of the sesquiterpene intermediate.

-

Tailoring Reactions: Subsequent enzymatic modifications, potentially involving hydroxylases and isomerases, lead to the final this compound structure.

From Farnesyl Diphosphate to the Laurane Skeleton

The biosynthesis of all sesquiterpenes begins with farnesyl diphosphate (FPP), which is formed through the mevalonate (MVA) pathway. In red algae, microbial-like type I terpene synthases are responsible for the cyclization of FPP into a diverse array of sesquiterpene scaffolds[1][2]. While a specific this compound synthase has yet to be isolated and characterized, biogenetic proposals suggest the formation of a bisabolyl cation intermediate from FPP, which then undergoes further rearrangement and cyclization to form the laurane skeleton.

Caption: Proposed initial steps of this compound biosynthesis.

Bromination by Vanadium-Dependent Bromoperoxidase (V-BPO)

A key step in the biosynthesis of this compound is the incorporation of a bromine atom. This is catalyzed by vanadium-dependent bromoperoxidases (V-BPOs), which have been identified and characterized in several Laurencia species, including L. okamurae and L. nipponica[1][3][4][5][6][7]. These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species that electrophilically attacks the electron-rich double bond of the laurane precursor.

Final Hydroxylation and Aromatization

Following bromination, it is hypothesized that the resulting intermediate undergoes one or more enzymatic tailoring steps to yield this compound. This likely involves a hydroxylation reaction to introduce the phenolic hydroxyl group and subsequent aromatization of the six-membered ring. The specific enzymes responsible for these final steps have not yet been identified.

Caption: Proposed late-stage modifications in this compound biosynthesis.

Quantitative Data

While quantitative data for the entire this compound biosynthetic pathway is scarce due to the lack of fully characterized enzymes, some studies have reported on the kinetic parameters of related enzymes and the concentration of this compound in algal tissues.

Table 1: Kinetic Parameters of Vanadium-Dependent Bromoperoxidases from Laurencia species

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (U/mg) | Optimal pH | Reference |

| LnVBPO1 | Laurencia nipponica | Br⁻ | 8.8 | Not reported | 6.0 | [5] |

| LnVBPO2 | Laurencia nipponica | Br⁻ | 9.2 | Not reported | 6.0 | [5] |

| LoVBPO2a | Laurencia okamurae | Br⁻ | Not reported | Not reported | 6.0 | [4] |

Table 2: this compound Content in Selected Laurencia Species

| Species | Collection Site | This compound Content (% of extract) | Reference |

| Laurencia johnstonii | Baja California Sur, Mexico | Major metabolite | [8] |

| Laurencia nidifica | Okinawa, Japan | Present | [9] |

| Laurencia okamurai | Not specified | Present | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway, based on established protocols for similar systems.

Experimental Workflow

Caption: General experimental workflow for studying biosynthetic enzymes.

Protocol for Terpene Synthase Assay

This protocol is adapted from studies on red algal terpene synthases[2][11].

-

Enzyme Preparation: Purified recombinant terpene synthase is buffer-exchanged into an appropriate assay buffer (e.g., 25 mM HEPES, pH 7.2, 100 mM KCl, 10% glycerol).

-

Reaction Mixture: A typical 500 µL reaction mixture contains:

-

Assay buffer

-

10 mM MgCl₂

-

1 mM DTT

-

5-10 µg of purified terpene synthase

-

50 µM Farnesyl diphosphate (FPP)

-

-

Incubation: The reaction is initiated by adding FPP and incubated at 30°C for 1-2 hours.

-

Extraction: The reaction is quenched and extracted with an equal volume of an organic solvent (e.g., hexane or ethyl acetate). The mixture is vortexed and centrifuged to separate the phases.

-

Analysis: The organic phase is collected, concentrated under a stream of nitrogen, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the sesquiterpene products.

Protocol for Vanadium-Dependent Bromoperoxidase (V-BPO) Assay

This protocol is based on the characterization of V-BPOs from Laurencia species[5][6].

-

Enzyme Preparation: Purified recombinant V-BPO is prepared in a suitable buffer (e.g., 50 mM MES-NaOH, pH 6.0).

-

Standard Activity Assay (Monochlorodimedone Assay):

-

The reaction mixture (1 mL) contains 50 mM MES-NaOH (pH 6.0), 200 mM KBr, 50 µM monochlorodimedone (MCD), and 1 mM H₂O₂.

-

The reaction is initiated by adding H₂O₂.

-

The bromination of MCD is monitored by the decrease in absorbance at 290 nm.

-

-

Natural Substrate Assay:

-

The reaction mixture contains the assay buffer, purified V-BPO, the putative sesquiterpene precursor (e.g., a laurane intermediate), 200 mM KBr, and 1 mM H₂O₂.

-

The reaction is incubated at 25°C for a defined period.

-

The reaction is stopped and extracted with an organic solvent.

-

The products are analyzed by GC-MS and NMR to identify the brominated sesquiterpenes.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in marine red algae is a fascinating example of the intricate enzymatic machinery that has evolved in the marine environment. While the general framework of the pathway, involving terpene cyclases and vanadium-dependent bromoperoxidases, is becoming clearer, significant gaps in our knowledge remain. The definitive identification and characterization of the specific this compound synthase and the tailoring enzymes are critical next steps. Elucidating the complete pathway will not only provide fundamental insights into the chemical ecology of Laurencia species but also pave the way for the sustainable biotechnological production of this compound and its analogs for pharmaceutical applications. The methodologies outlined in this guide provide a solid foundation for future research aimed at unraveling the remaining mysteries of this compound biosynthesis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Biosynthesis of Haloterpenoids in Red Algae via Microbial-like Type I Terpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cDNA cloning and characterization of vanadium-dependent bromoperoxidases from the red alga Laurencia nipponica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. noah.ees.hokudai.ac.jp [noah.ees.hokudai.ac.jp]

- 5. academic.oup.com [academic.oup.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Halogenated metabolites with antibacterial activity from the Okinawan Laurencia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A seco-laurane sesquiterpene and related laurane derivatives from the red alga Laurencia okamurai Yamada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Terpene Biosynthesis in Red Algae Is Catalyzed by Microbial Type But Not Typical Plant Terpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data and Experimental Protocols for Laurinterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for laurinterol, a brominated sesquiterpenoid first isolated from the marine red alga Laurencia intermedia. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences by presenting detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Presentation

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data compiled from published literature.

¹H and ¹³C NMR Spectroscopic Data

The NMR spectra of this compound are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 1.14 | dt | 8.1, 4.2 |

| H-4 | 1.66 | dd | 12.4, 8.0 |

| 1.94 | tdd | 12.3, 8.2, 4.4 | |

| H-5 | 1.28 | d | 4.5 |

| 2.08 | dd | 13.2, 8.1 | |

| H-8 | 6.61 | s | |

| H-11 | 7.60 | s | |

| H-12 | 0.54 | t | 3.9 |

| 0.57 | m | ||

| H-13 | 1.40 | s | |

| H-14 | 1.57 | s | |

| H-15 | 2.29 | s | |

| 7-OH | 5.13 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Position | Chemical Shift (δ) ppm |

| 1 | 28.1 |

| 2 | 30.5 |

| 3 | 29.8 |

| 4 | 38.4 |

| 5 | 24.9 |

| 6 | 127.8 |

| 7 | 151.7 |

| 8 | 118.9 |

| 9 | 135.8 |

| 10 | 115.4 |

| 11 | 133.5 |

| 12 | 17.8 |

| 13 | 25.1 |

| 14 | 22.3 |

| 15 | 21.0 |

Mass Spectrometry Data

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₉BrO |

| Molecular Weight | 295.21 g/mol |

| Precursor Ion (LC-MS, [M+H]⁺) | 295.069 m/z |

| Key Fragment Ions (m/z) | 216.150360, 216.147354, 216.153381, 216.144333, 216.156387 |

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound is typically isolated from marine algae of the genus Laurencia. A general procedure is as follows:

-

Extraction : The air-dried and powdered algal material is extracted with a suitable organic solvent, such as ethanol or a mixture of dichloromethane and methanol.

-

Fractionation : The crude extract is then subjected to column chromatography on silica gel or Sephadex LH-20.

-

Purification : Further purification is achieved through techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy

NMR spectra are recorded on a high-field spectrometer. A representative protocol is provided below:

-

Instrument : Bruker AVANCE 500 MHz spectrometer.

-

Solvent : Deuterated chloroform (CDCl₃) with 0.03% TMS.

-

Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of CDCl₃.

-

¹H NMR : Standard proton NMR spectra are acquired using a single-pulse experiment. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR : Proton-decoupled ¹³C NMR spectra are acquired. Typical parameters involve a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of the ¹³C isotope. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are often employed for complete structural assignment.

Mass Spectrometry

High-resolution mass spectrometry is used to determine the exact mass and elemental composition.

-

Instrument : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is commonly used.

-

Ionization : Electrospray ionization (ESI) is a common technique for analyzing this compound, typically in positive ion mode to observe the [M+H]⁺ ion.

-

Analysis : The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS). For fragmentation studies (MS/MS), the precursor ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, which provide further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

Initial Screening of Laurinterol's Biological Activities: A Technical Guide

Abstract

Laurinterol, a brominated sesquiterpene isolated from red algae of the genus Laurencia, has emerged as a marine natural product of significant interest for its diverse biological activities.[1] This technical guide provides a consolidated overview of the initial screening data on this compound's bioactivity, with a focus on its antimicrobial and cytotoxic properties. It details the experimental protocols utilized in these preliminary assessments and presents quantitative data in a structured format for researchers, scientists, and drug development professionals. Furthermore, this document illustrates key experimental workflows and the compound's known mechanism of action on cellular signaling pathways using standardized diagrams.

Antimicrobial and Anti-Biofilm Activity

This compound has demonstrated significant antimicrobial properties, particularly against various mycobacterial strains, including drug-resistant variants.[2][3] Its efficacy has been shown to be comparable or superior to some reference antibiotics in specific cases. Recent studies also highlight its potent anti-biofilm capabilities against marine bacteria.

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antimicrobial's potency. The following tables summarize the reported MIC values for this compound against several bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis Strains

| M. tuberculosis Strain | MIC (µg/mL) | Reference Drug (Rifampicin) MIC (µg/mL) |

| CIPTIR-F296 | 25 | 32 |

| CIPTIR-F292 | 50 | 0.25 |

| CIPTIR-F305 | 50 | 0.25 |

| CIPTIR-F310 | 50 | 0.25 |

| CIPTIR-F311 | 50 | 0.25 |

| CIPTIR-F312 | 50 | 0.25 |

| H37Rv | 100 | 0.25 |

| CIPTIR-F302 | 100 | 0.25 |

| CIPTIR-F308 | >100 | 0.25 |

Data sourced from García-Davis, S., et al. (2020).[2]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Nontuberculous Mycobacteria (NTM) Strains

| NTM Strain | MIC (µg/mL) | Reference Drug (Imipenem) MIC (µg/mL) |

| M. abscessus LIID-01 | 6.25 | 32 |

| M. abscessus LIID-02 | 6.25 | 32 |

| M. abscessus LIID-03 | 6.25 | 32 |

| M. fortuitum LIID-01 | 25 | 4 |

| M. intracellulare LIID-01 | 25 | 32 |

| M. intracellulare LIID-02 | 12.5 | 32 |

Data sourced from García-Davis, S., et al. (2020).[2]

Experimental Protocol: Broth Microdilution MIC Assay

The MIC values are typically determined using the broth microdilution method. This technique provides a quantitative assessment of the lowest concentration of a substance that prevents visible growth of a microorganism.

Protocol Steps:

-

Preparation of this compound Stock: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Middlebrook 7H9 broth for mycobacteria).

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (colony-forming units/mL).

-

Inoculation: Each well containing the this compound dilution is inoculated with the microbial suspension. Control wells are included: a positive control (microbes, no drug) and a negative control (medium only).

-

Incubation: The microtiter plate is incubated under conditions suitable for the test microorganism's growth (e.g., 37°C for a specified period, which can be several days for slow-growing mycobacteria).[2]

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) of the microorganism is observed.

Caption: Workflow for the Broth Microdilution MIC Assay.

Cytotoxic and Antitumoral Activity

This compound has been shown to possess cytotoxic activity against several cancer cell lines, inducing apoptosis through a defined signaling pathway. This suggests its potential as a lead compound for anticancer drug development.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

Table 3: IC₅₀ Values of this compound against Cancer and Normal Cell Lines

| Cell Line | Cell Type | IC₅₀ (µg/mL) |

| MCF-7 | Human Breast Adenocarcinoma | 16.07 |

| Vero | Monkey Kidney Epithelial (Normal) | 15.68 |

| Murine Macrophages | Normal | 23.7 (CC₅₀) |

Data sourced from Villaleva-Vera, F., et al. (2019) and García-Davis, S., et al. (2020).[2] Note: CC₅₀ (50% cytotoxic concentration) is analogous to IC₅₀ for cytotoxicity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Protocol Steps:

-

Cell Seeding: Cells (e.g., MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the log of this compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the MTT Cell Viability Assay.

Signaling Pathway: p53-Dependent Apoptosis

In melanoma cells, this compound has been shown to induce apoptosis through a p53-dependent pathway.[4] It increases the expression of phosphorylated p53 (the active form), which in turn transcriptionally activates downstream targets like p21, leading to cell cycle arrest and apoptosis.

Caption: p53-Dependent Apoptotic Pathway Induced by this compound.

Anti-inflammatory and Antiviral Activities

While this compound is a sesquiterpenoid, a class of molecules known to sometimes possess anti-inflammatory properties, specific screening data for its direct anti-inflammatory or antiviral effects are not extensively documented in publicly available literature.[5] Initial screening for these activities would typically involve a series of standardized in vitro assays.

General Protocol: In Vitro Anti-inflammatory Screening

A common initial screening method for anti-inflammatory potential involves measuring the inhibition of inflammatory mediators in activated immune cells, such as macrophages.

Protocol Steps:

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate medium.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a short period.

-

Inflammatory Stimulus: Inflammation is induced by adding an agent like lipopolysaccharide (LPS).

-

Incubation: Cells are incubated for a period (e.g., 24 hours) to allow for the production of inflammatory mediators.

-

Quantification of Nitric Oxide (NO): The Griess assay is used to measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant. A decrease in nitrite levels compared to the LPS-only control indicates inhibition of inducible nitric oxide synthase (iNOS).

-

Quantification of Cytokines: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The IC₅₀ value for the inhibition of each mediator is calculated. A parallel cytotoxicity assay (e.g., MTT) is crucial to ensure that the observed effects are not due to cell death.

Caption: Conceptual Workflow for In Vitro Anti-inflammatory Screening.

General Protocol: Antiviral Screening

Initial screening for antiviral activity is often performed using a cytopathic effect (CPE) inhibition assay or a plaque reduction assay.

Protocol Steps:

-

Cell Culture: A monolayer of host cells susceptible to the target virus is grown in a 96-well plate.

-

Treatment: Cells are treated with different concentrations of this compound before, during, or after viral infection to determine which stage of the viral life cycle is inhibited.

-

Viral Infection: Cells are infected with a known titer of the virus.

-

Incubation: The plate is incubated for several days to allow the virus to replicate and cause a cytopathic effect (visible damage to host cells).

-

Assessment of CPE: The wells are visually inspected, and the reduction in CPE in treated wells compared to untreated virus controls is scored. Cell viability can be quantified using a dye like crystal violet.

-

Data Analysis: The concentration of this compound that inhibits CPE by 50% (IC₅₀) is determined.

Conclusion and Future Directions

The initial screening of this compound has revealed potent antimicrobial and cytotoxic activities, establishing it as a promising candidate for further preclinical development. The compound's efficacy against nontuberculous mycobacteria is particularly noteworthy. Furthermore, its ability to induce apoptosis in cancer cells via the p53 pathway provides a clear mechanism of action that warrants deeper investigation.

While direct evidence for its anti-inflammatory and antiviral properties is currently limited, the established protocols outlined in this guide provide a clear framework for future screening efforts. Research should focus on evaluating this compound against a broader panel of pathogenic microbes and cancer cell lines, as well as undertaking systematic screening for its effects on inflammatory and viral replication models to fully elucidate its therapeutic potential.

References

- 1. Antitumoral Effect of this compound on 3D Culture of Breast Cancer Explants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimycobacterial Activity of this compound and Aplysin from Laurencia johnstonii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimycobacterial Activity of this compound and Aplysin from Laurencia johnstonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Laurencia okamurai extract containing this compound induces apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Laurinterol: A Marine-Derived Sesquiterpenoid with Broad-Spectrum Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Laurinterol, a halogenated sesquiterpenoid primarily isolated from red algae of the genus Laurencia, has emerged as a significant marine natural product with a diverse and potent range of biological activities.[1][2] Its unique chemical structure, featuring a brominated aromatic ring and a bicyclic core, underpins its efficacy as an antibacterial, antimycobacterial, cytotoxic, and anti-biofilm agent.[1][2][3] Mechanistic studies have revealed that this compound can induce cancer cell death through the activation of p53-dependent apoptotic pathways and may exert its antimicrobial effects by disrupting microbial membranes and communication.[3][4] This technical guide provides a comprehensive overview of this compound, consolidating quantitative bioactivity data, detailing key experimental methodologies for its evaluation, and visualizing its known mechanisms of action to support further research and development in the pharmaceutical and biotechnological sectors.

Chemical Structure and Natural Sources

This compound (IUPAC Name: 4-bromo-2-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenol) is a brominated sesquiterpenoid with the chemical formula C₁₅H₁₉BrO.[5] It is a major secondary metabolite found in various species of red algae, particularly within the Laurencia genus, such as Laurencia johnstonii and Laurencia okamurai.[6][7] These marine algae are considered one of the richest sources of novel halogenated compounds.[1]

Biological Activities and Quantitative Data

This compound exhibits a wide spectrum of biological activities, making it a compound of significant interest for drug discovery. The following tables summarize the key quantitative data from various in vitro studies.

Table 1: Cytotoxic Activity of this compound

The cytotoxic potential of this compound has been evaluated against both cancerous and non-cancerous cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the compound's potency in inhibiting cell growth by 50%.

| Cell Line | Cell Type | IC₅₀ (µg/mL) | Reference |

| MCF-7 | Human Breast Adenocarcinoma | 16.07 | [8][9] |

| Vero | Normal Kidney Epithelial (Monkey) | 15.68 | [8][9] |

Table 2: Antimycobacterial Activity of this compound

This compound has demonstrated significant activity against both Mycobacterium tuberculosis and various non-tuberculous mycobacteria (NTM), with its efficacy measured by the Minimum Inhibitory Concentration (MIC).

| Organism | Strain | MIC (µg/mL) | Reference |

| M. tuberculosis | CIPTIR-F296 | 25 | [10] |

| M. tuberculosis | CIPTIR-F297 | 50 | [11] |

| M. tuberculosis | CIPTIR-F300 | 50 | [11] |

| M. tuberculosis | CIPTIR-F301 | 50 | [11] |

| M. tuberculosis | CIPTIR-F302 | 50 | [11] |

| M. tuberculosis | CIPTIR-F303 | 50 | [11] |

| M. tuberculosis | ATCC 27294 H37Rv | 50 | [11] |

| M. tuberculosis | CIPTIR-F298 | 100 | [11] |

| M. abscessus | LIID-01 | 6.25 | [6][10] |

| M. abscessus | LIID-02 | 6.25 | [2] |

| M. abscessus | LIID-03 | 6.25 | [2] |

| M. intracellulare | LIID-01 | 25 | [2] |

| M. intracellulare | LIID-02 | 12.5 | [2] |

| M. fortuitum | LIID-01 | 25 | [2] |

Note: The half-maximal cytotoxic concentration (CC₅₀) of this compound against murine macrophages was reported as 23.7 µg/mL, yielding a Selectivity Index (SI = CC₅₀/MIC) of 3.8 for M. abscessus.[2]

Table 3: Antibacterial and Anti-biofilm Activity of this compound

This compound is effective against marine bacteria known for forming biofilms, a key process in biofouling.

| Organism | Activity | MIC (µg/mL) | Reference |

| Bacillus altitudinis | Anti-biofilm | < 3.9 | [3] |

| Bacillus pumilus | Anti-biofilm | < 3.9 | [3] |

| Bacillus subtilis | Anti-biofilm | < 3.9 | [3] |

| Bacillus cereus | Anti-biofilm | < 3.9 | [3] |

| All tested strains | Antibacterial | < 0.97 | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.

Cytotoxicity Assessment: WST-1 Assay

The Water Soluble Tetrazolium salt-1 (WST-1) assay is a colorimetric method to quantify cell viability and proliferation. The assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases cleave the tetrazolium salt to a soluble formazan dye.

Protocol:

-

Cell Seeding: Seed cells into a 96-well flat-bottom microplate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.[13]

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate the plate for an additional 1 to 4 hours at 37°C. Monitor the color development.

-

Absorbance Measurement: Shake the plate for 1 minute on a shaker to ensure uniform distribution of the formazan product. Measure the absorbance at 420-480 nm (maximum at ~440 nm) using a microplate reader. A reference wavelength greater than 600 nm should be used.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Antimycobacterial Susceptibility: Microplate Alamar Blue Assay (MABA)

MABA is a widely used colorimetric assay for determining the MIC of compounds against Mycobacterium species. The Alamar Blue indicator turns from blue (resazurin) to pink (resorufin) in the presence of metabolically active cells.[14]

Protocol:

-

Plate Preparation: In a sterile 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells. Add sterile water to the outer perimeter wells to prevent evaporation.[14][15]

-

Compound Dilution: Add 100 µL of a concentrated this compound solution to the first well of a row. Perform 2-fold serial dilutions by transferring 100 µL from one well to the next across the plate. Discard the final 100 µL from the last well. This results in wells with 100 µL of varying drug concentrations.

-

Inoculum Preparation: Prepare a suspension of the Mycobacterium strain equivalent to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL. Include drug-free wells as growth controls.

-

Incubation: Seal the plate with paraffin film and incubate at 37°C for 5-7 days.[15]

-

Indicator Addition: Prepare a fresh 1:1 mixture of 10x Alamar Blue reagent and 10% Tween 80. Add 50 µL of this mixture to a growth control well. If the well turns pink after 24 hours of re-incubation, add the reagent mixture to all wells.[14][15]

-

Result Determination: Incubate for another 24 hours. The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.[15]

Mechanisms of Action & Signaling Pathways

This compound's potent bioactivities are attributed to its ability to modulate specific cellular pathways in both eukaryotic and prokaryotic cells.

Induction of p53-Dependent Apoptosis

In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) through a p53-dependent mechanism.[4][16] The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis.[17][18] Upon activation by cellular stress, such as that induced by this compound, p53 triggers a cascade of events leading to cell death.

Anti-Biofilm and Antibacterial Mechanisms

The anti-biofilm activity of this compound is multifaceted. It acts by preventing the initial stages of biofilm formation, which is a key virulence factor for many bacteria.[3] The proposed mechanisms include the disruption of bacterial cell-to-cell communication (quorum sensing), direct damage to the cell membrane, and interference with the production of the extracellular polymeric substance (EPS) matrix that holds the biofilm together.[3][19][20]

Conclusion and Future Directions

This compound stands out as a marine-derived secondary metabolite with significant therapeutic potential. Its potent cytotoxic effects against cancer cells, coupled with its strong activity against drug-resistant mycobacteria and bacterial biofilms, position it as a valuable lead compound for drug development.[3][6][8] The elucidation of its p53-dependent apoptotic mechanism provides a solid foundation for targeted anticancer research.[4] Future studies should focus on in vivo efficacy and safety profiling, structure-activity relationship (SAR) studies to optimize its therapeutic index, and further exploration of its molecular targets to fully unlock its potential as a next-generation therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimycobacterial Activity of this compound and Aplysin from Laurencia johnstonii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 4. Laurencia okamurai extract containing this compound induces apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C15H19BrO | CID 11471955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Antimycobacterial Activity of this compound and Aplysin from Laurencia johnstonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. Antitumoral Effect of this compound on 3D Culture of Breast Cancer Explants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. nanopartikel.info [nanopartikel.info]

- 13. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]

Preliminary Cytotoxic Screening of Laurinterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laurinterol, a brominated sesquiterpene isolated from red algae of the genus Laurencia, has demonstrated notable cytotoxic and antitumor properties in preliminary cancer research. This technical guide provides an in-depth overview of the existing preclinical data on this compound's cytotoxic effects, with a focus on its impact on breast cancer and melanoma cell lines. The document outlines the experimental methodologies employed in these studies, summarizes the available quantitative and qualitative data, and visualizes the known mechanisms of action, including the induction of apoptosis through a p53-dependent signaling pathway. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Marine natural products are a rich source of structurally diverse and biologically active compounds with significant potential for pharmaceutical development. Among these, this compound has emerged as a promising candidate for anticancer drug discovery due to its demonstrated cytotoxic effects against various cancer cell lines. This guide synthesizes the findings from preliminary cytotoxic screenings of this compound, providing a detailed examination of its effects on cell viability, apoptosis, and cell cycle progression.

Cytotoxicity Data

This compound has been shown to exhibit dose-dependent cytotoxicity in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in various studies. The available data is summarized in the tables below.

Table 1: IC50 Values of this compound in Cancer and Normal Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Assay Used | Reference |

| MCF-7 | Breast Adenocarcinoma | 16.07 | WST-1 | [1][2] |

| B16F1 | Melanoma | Not explicitly stated, but cytotoxic effects were observed to be dose-dependent. | MTT | [3][4] |

| Vero | Normal Kidney Epithelial | 15.68 | WST-1 | [1][2] |

Note: The similar IC50 values in MCF-7 and Vero cells suggest that at the concentrations tested, this compound may not exhibit significant selectivity between this specific cancer cell line and normal cells. Further studies with a broader range of cancer and normal cell lines are warranted.

Table 2: Qualitative Summary of this compound's Cytotoxic Effects

| Cell Line | Observed Effects | Reference |

| MCF-7 | - Dose-dependent inhibition of metabolic activity.- Morphological changes characteristic of apoptosis (cell shrinkage, nuclear pyknosis). | [1] |

| B16F1 | - Dose-dependent inhibition of cell viability.- Induction of apoptosis. | [3][4] |

Experimental Protocols

This section provides a detailed description of the methodologies used in the preliminary cytotoxic screening of this compound.

Cell Culture

-

MCF-7 (Human Breast Adenocarcinoma): Cultured in appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

B16F1 (Murine Melanoma): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Vero (Normal Monkey Kidney Epithelial): Used as a normal cell line control and cultured under standard conditions.[1][2]

Cytotoxicity Assays

-

Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Following treatment, a WST-1 solution is added to each well and incubated for a period (e.g., 90 minutes) to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.[1][2]

-

Cells are plated in 96-well plates and treated with this compound as described for the WST-1 assay.

-

After the treatment period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is read at a specific wavelength (e.g., 570 nm).

-

Cell viability is determined relative to the control, and dose-response curves are generated.[3][4]

Apoptosis Assays

-

Hematoxylin and Eosin (H&E) Staining: Cells grown on coverslips are treated with this compound, fixed, and then stained with H&E. Morphological changes indicative of apoptosis, such as cell shrinkage, chromatin condensation, and nuclear pyknosis, are observed under a light microscope.[1]

-

Cells are treated with this compound for a set time.

-

Genomic DNA is extracted from both treated and untreated cells.

-

The DNA is then run on an agarose gel.

-

The presence of a characteristic "ladder" pattern of DNA fragments in the lanes corresponding to the treated cells is indicative of apoptosis.[3][4]

-

Cells are cultured on slides or in plates and treated with this compound.

-

After treatment, cells are fixed and permeabilized.

-

The TUNEL reaction mixture, containing TdT and fluorescently labeled dUTPs, is added to the cells. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

The cells are then visualized using a fluorescence microscope. An increase in fluorescent signal in treated cells compared to controls indicates apoptosis.[3][4]

-

Cells are treated with this compound.

-

Cell lysates are prepared.

-

The lysates are incubated with specific caspase substrates that are conjugated to a colorimetric or fluorometric reporter molecule.

-

The activity of caspases (e.g., caspase-3, -8, -9) is determined by measuring the cleavage of the substrate, which results in a detectable signal. An increase in caspase activity is a hallmark of apoptosis.[3][4]

Cell Cycle Analysis

-

Cells are treated with this compound for various time points.

-

The cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are then treated with RNase to remove RNA.

-

The cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is then determined.[3][4]

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the cytotoxic effects of this compound appears to be the induction of apoptosis. In melanoma cells (B16F1), this process has been shown to be mediated through a p53-dependent pathway.[3][4]

Signaling Pathway

Upon treatment with this compound, there is an observed increase in the phosphorylation of the tumor suppressor protein p53.[3][4] Activated p53 then acts as a transcription factor, leading to the upregulation of its downstream target, p21, a cyclin-dependent kinase inhibitor.[3][4] The activation of this pathway ultimately culminates in the execution of the apoptotic program.

Caption: p53-dependent apoptotic pathway induced by this compound.

Experimental Workflow

The preliminary cytotoxic screening of a compound like this compound typically follows a logical progression from initial viability assays to more detailed mechanistic studies.

Caption: General experimental workflow for cytotoxic screening.

Discussion and Future Directions

The preliminary data strongly suggest that this compound possesses cytotoxic properties against breast cancer and melanoma cells, primarily through the induction of apoptosis. The identification of the p53-dependent pathway in melanoma cells provides a valuable mechanistic insight. However, several areas require further investigation to fully elucidate the therapeutic potential of this compound:

-

Quantitative Apoptosis and Cell Cycle Data: More detailed quantitative studies are needed to determine the precise percentage of cells undergoing apoptosis and the specific effects on cell cycle distribution at various concentrations of this compound.

-

Bcl-2 Family Proteins: The role of Bcl-2 family proteins (e.g., Bax, Bcl-2) as downstream effectors of the p53 pathway in this compound-induced apoptosis needs to be investigated.

-

Selectivity: A broader screening against a panel of cancer cell lines and normal cell lines is necessary to assess the selectivity of this compound.

-

In Vivo Studies: In vivo studies using animal models are crucial to evaluate the antitumor efficacy, pharmacokinetics, and safety profile of this compound.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment strategies.

Conclusion

This compound is a promising marine natural product with demonstrated cytotoxic activity against cancer cells. The induction of apoptosis through a p53-dependent pathway highlights its potential as a lead compound for the development of new anticancer agents. This technical guide provides a solid foundation for researchers and drug development professionals to build upon, encouraging further exploration of this compound's mechanism of action and its translation into clinical applications.

References

- 1. Antitumoral Effect of this compound on 3D Culture of Breast Cancer Explants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Laurencia okamurai extract containing this compound induces apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vitro Antibacterial Assay of Laurinterol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the in vitro antibacterial activity of Laurinterol, a brominated sesquiterpene isolated from red algae of the genus Laurencia. The primary methods outlined are for the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution technique.

Quantitative Data Summary

The antibacterial activity of this compound has been evaluated against a range of bacteria, including marine biofilm-forming strains and clinically relevant mycobacteria. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Bacillus altitudinis | < 3.9 | [1] |

| Bacillus pumilus | < 3.9 | [1] |

| Bacillus subtilis | < 3.9 | [1] |

| Bacillus cereus | < 3.9 | [1] |

| Mycobacterium abscessus (3 strains) | 6.25 | [2][3][4] |

| Mycobacterium intracellulare (2 strains) | 25 | [2] |

| Mycobacterium tuberculosis (8 out of 9 strains) | ≤ 100 | [5] |

| Mycobacterium tuberculosis (most susceptible strain) | 25 | [6] |

| Mycobacterium avium | 25 | [2] |

Experimental Protocols

This section details the materials and methodology for determining the MIC and MBC of this compound. The broth microdilution method is a standardized and widely used technique for antimicrobial susceptibility testing.[7][8]

Materials

-

This compound (pure compound)

-

Dimethyl sulfoxide (DMSO, sterile)

-

96-well sterile microtiter plates[9]

-

Bacterial strains of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth - MHB, Tryptic Soy Broth - TSB)[10][11]

-

Appropriate solid growth medium (e.g., Mueller-Hinton Agar - MHA, Tryptic Soy Agar - TSA)

-

Sterile saline solution (0.85% w/v)

-

McFarland turbidity standards (0.5 standard)[10]

-

Pipettes and sterile tips

-

Incubator[10]

-

Plate reader (optional, for spectrophotometric reading)

-

Positive control antibiotic (e.g., Rifampicin for mycobacteria, Gentamicin for other bacteria)

-

Negative control (broth with DMSO)

Preparation of this compound Stock Solution

-

Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 1 mg/mL). The stock solution should be prepared under aseptic conditions.

-

Further dilutions should be made in the appropriate sterile broth medium to achieve the desired starting concentration for the assay. It is crucial to ensure that the final concentration of DMSO in the wells does not inhibit bacterial growth (typically ≤1% v/v).

Bacterial Inoculum Preparation

-

From a fresh agar plate (18-24 hours old), select several well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[10]

-

Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a starting concentration that is double the highest desired test concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a range of decreasing concentrations of this compound.[8]

-

The eleventh well should serve as the growth control (inoculum without this compound), and the twelfth well as the sterility control (broth only).

-

Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11. The final volume in these wells will be 200 µL.

-

Seal the plate and incubate at the appropriate temperature and duration for the specific bacterium (e.g., 37°C for 16-20 hours for many common bacteria).[7][10]

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[12][13]

Determination of Minimum Bactericidal Concentration (MBC)

-

Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

-

Spot-plate these aliquots onto a fresh agar plate.

-

Incubate the agar plate under the same conditions as the initial incubation.

-

The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

Visualizations

Experimental Workflow

Caption: Workflow for MIC and MBC Determination.

Potential Antibacterial Mechanisms of this compound

Seaweed-derived secondary metabolites like this compound may exhibit antibacterial activity through various mechanisms.[14]

Caption: Potential Antibacterial Mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimycobacterial Activity of this compound and Aplysin from Laurencia johnstonii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimycobacterial Activity of this compound and Aplysin from Laurencia johnstonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of minimum inhibitory concentration values (MICs) against Sporothrix brasiliensis and Sporoth... [protocols.io]

- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 11. goldbio.com [goldbio.com]

- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 14. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Laurinterol

Introduction

Laurinterol, a brominated sesquiterpene isolated from red algae of the genus Laurencia, has demonstrated significant antimicrobial properties.[1][2][3] This application note provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] These protocols are intended for researchers in microbiology, natural product chemistry, and drug development.

The methodologies described herein are based on established standards for antimicrobial susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications suitable for natural products.[5][6][7]

Quantitative Data Summary

The antimicrobial activity of this compound has been evaluated against a range of bacteria, including marine biofilm-forming bacteria and various species of Mycobacterium. The following table summarizes the reported MIC values.

| Microorganism | MIC (µg/mL) | Reference |

| Bacillus altitudinis | < 3.9 | [8] |

| Bacillus pumilus | < 3.9 | [8] |

| Bacillus subtilis | < 3.9 | [8] |

| Bacillus cereus | < 3.9 | [8] |

| Mycobacterium tuberculosis H37Rv | 50 | [9][10] |

| Mycobacterium tuberculosis CIPTIR-F296 | 25 | [9][10] |

| Mycobacterium abscessus LIID-01 | 6.2 | [3][11] |

| Mycobacterium abscessus LIID-02 | 6.2 | [3][11] |

| Mycobacterium abscessus LIID-03 | 6.2 | [3][11] |

| Mycobacterium fortuitum LIID-01 | 25 | [3][11] |

| Mycobacterium intracellulare LIID-01 | 12.5 | [3][11] |

| Mycobacterium intracellulare LIID-02 | 12.5 | [3][11] |

Experimental Protocols

Two primary methods for determining the MIC of this compound are the broth microdilution method and the agar dilution method. The choice of method may depend on the specific microorganism and the physicochemical properties of this compound.

Protocol 1: Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium, often performed in 96-well microtiter plates.[5][12] This method is suitable for high-throughput screening.

Materials:

-

This compound stock solution (dissolved in an appropriate solvent, e.g., Dimethyl Sulfoxide - DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Bacterial or fungal inoculum

-

Positive control antibiotic (e.g., ampicillin, rifampicin)

-

Solvent control (e.g., DMSO)

-

Sterile water or saline

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate to achieve the desired concentration range.

-

-

Inoculum Preparation:

-

Culture the test microorganism on a suitable agar medium overnight.

-

Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]

-

-

Inoculation of Microtiter Plate:

-

Add the prepared inoculum to each well containing the this compound dilutions.

-

Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth without inoculum), and a solvent control (broth with inoculum and the highest concentration of DMSO used).

-

-

Incubation:

-

Cover the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[12]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[4][12]

-

Alternatively, the growth can be assessed by measuring the optical density (OD) at a specific wavelength (e.g., 450 nm) using a microplate reader.[6]

-

Protocol 2: Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganism.[12][13] This method is considered a reference standard and is particularly useful when testing multiple strains simultaneously.[13]

Materials:

-

This compound stock solution

-

Sterile molten agar medium (e.g., Mueller-Hinton Agar)

-

Sterile petri dishes

-

Bacterial or fungal inoculum

-

Positive and negative controls

Procedure:

-

Preparation of this compound-Containing Agar Plates:

-

Prepare a series of two-fold dilutions of the this compound stock solution.

-

Add a specific volume of each dilution to molten agar medium (kept at 45-50°C) to achieve the desired final concentrations.

-

Pour the agar-laurinterol mixture into sterile petri dishes and allow them to solidify.

-

Prepare a control plate containing agar without this compound.

-

-